1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034266-29-8
VCID: VC7218118
InChI: InChI=1S/C18H17N5O/c24-18(9-14-5-4-8-19-10-14)22-11-16(12-22)23-13-17(20-21-23)15-6-2-1-3-7-15/h1-8,10,13,16H,9,11-12H2
SMILES: C1C(CN1C(=O)CC2=CN=CC=C2)N3C=C(N=N3)C4=CC=CC=C4
Molecular Formula: C18H17N5O
Molecular Weight: 319.368

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone

CAS No.: 2034266-29-8

Cat. No.: VC7218118

Molecular Formula: C18H17N5O

Molecular Weight: 319.368

* For research use only. Not for human or veterinary use.

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone - 2034266-29-8

Specification

CAS No. 2034266-29-8
Molecular Formula C18H17N5O
Molecular Weight 319.368
IUPAC Name 1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone
Standard InChI InChI=1S/C18H17N5O/c24-18(9-14-5-4-8-19-10-14)22-11-16(12-22)23-13-17(20-21-23)15-6-2-1-3-7-15/h1-8,10,13,16H,9,11-12H2
Standard InChI Key RCTLWZVWEIALKG-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)CC2=CN=CC=C2)N3C=C(N=N3)C4=CC=CC=C4

Introduction

Structural Overview

The compound features several distinct structural motifs:

  • Triazole Ring: A 1H-1,2,3-triazole ring substituted with a phenyl group at the 4-position. Triazoles are known for their stability and diverse biological activities.

  • Azetidine Moiety: A four-membered azetidine ring attached to the triazole at the 3-position.

  • Pyridine Group: A pyridin-3-yl substituent connected to the ethanone backbone.

  • Ethanone Core: The central ethanone (acetyl) group bridges the azetidine and pyridine components.

This molecular structure suggests significant potential for biological activity due to the presence of multiple heteroatoms (nitrogen and oxygen) and aromatic systems.

Synthesis Pathways

Though no direct synthesis method for this exact compound was found in the provided sources, related methodologies can be adapted:

General Approach

The compound could be synthesized using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling reactions to introduce the azetidine and pyridinyl groups.

Hypothetical Synthesis Steps

  • Formation of Triazole:

    • React phenylacetylene with an organic azide under CuAAC conditions to yield 4-phenyl-1H-1,2,3-triazole.

  • Attachment of Azetidine:

    • Functionalize the triazole at the 3-position with an azetidine derivative using nucleophilic substitution or reductive amination.

  • Coupling with Pyridinyl Ethanone:

    • Introduce a pyridin-3-yl ethanone moiety via acylation or a condensation reaction.

  • Purification and Characterization:

    • Purify using chromatography techniques and confirm structure through NMR, IR, and mass spectrometry.

Biological Activity

Compounds containing triazole and pyridine scaffolds often exhibit:

  • Antimicrobial Properties: Triazoles are common in antifungal agents like fluconazole.

  • Anticancer Activity: Pyridine derivatives are frequently explored in oncology research.

  • Anti-inflammatory Effects: Azetidines have shown promise in modulating inflammatory pathways.

Drug Development

The combination of these pharmacophores could make this compound a candidate for multi-target drug development.

Table: Comparison with Related Compounds

FeatureCompound ClassBiological Activity
Triazole DerivativesAntifungal agents (e.g., fluconazole)Inhibit fungal sterol synthesis
Azetidine DerivativesAnti-inflammatory drugsModulate COX enzymes
Pyridine DerivativesAnticancer agentsDNA intercalation or kinase inhibition

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